molecular formula C13H13FN4O B12240430 1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide

1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B12240430
M. Wt: 260.27 g/mol
InChI Key: SUNOUZFMZIJBEA-UHFFFAOYSA-N
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Description

1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide is a compound that features a quinazoline ring substituted with a fluorine atom at the 6th position and a pyrrolidine ring attached to the 4th position of the quinazoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide typically involves the construction of the quinazoline ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid. The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazoline intermediate. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.

Scientific Research Applications

1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The pyrrolidine ring contributes to the overall three-dimensional structure, influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones, which have various biological activities.

Uniqueness

1-(6-Fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide is unique due to the combination of the quinazoline and pyrrolidine rings, along with the presence of the fluorine atom. This unique structure imparts distinct biological activities and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27 g/mol

IUPAC Name

1-(6-fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H13FN4O/c14-8-3-4-10-9(6-8)13(17-7-16-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19)

InChI Key

SUNOUZFMZIJBEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)F)C(=O)N

Origin of Product

United States

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